![molecular formula C23H29NO5 B13762134 L-Tyrosine,O-(1,1-dimethylethyl)-N-[(phenylmethoxy)carbonyl]-,ethyl ester](/img/structure/B13762134.png)
L-Tyrosine,O-(1,1-dimethylethyl)-N-[(phenylmethoxy)carbonyl]-,ethyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
L-Tyrosine,O-(1,1-dimethylethyl)-N-[(phenylmethoxy)carbonyl]-,ethyl ester is a derivative of L-tyrosine, an amino acid that plays a crucial role in protein synthesis and various metabolic pathways. This compound is often used as an intermediate in organic synthesis and has applications in scientific research, particularly in the fields of chemistry and biology.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Tyrosine,O-(1,1-dimethylethyl)-N-[(phenylmethoxy)carbonyl]-,ethyl ester typically involves the esterification of L-tyrosine with the appropriate alcohol and protective groups. One common method includes the reaction of L-tyrosine with tert-butyl alcohol and benzyl chloroformate under basic conditions to form the desired ester . The reaction conditions often involve the use of a base such as sodium hydroxide or potassium carbonate to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
L-Tyrosine,O-(1,1-dimethylethyl)-N-[(phenylmethoxy)carbonyl]-,ethyl ester can undergo various chemical reactions, including:
Oxidation: The phenolic group in the tyrosine moiety can be oxidized to form quinones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenolic group can lead to the formation of quinones, while reduction of the ester group results in the corresponding alcohol.
科学研究应用
L-Tyrosine,O-(1,1-dimethylethyl)-N-[(phenylmethoxy)carbonyl]-,ethyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a starting material for various organic reactions.
Biology: The compound is employed in studies related to protein synthesis and metabolic pathways.
Medicine: Research on this compound can provide insights into the development of pharmaceuticals and therapeutic agents.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
作用机制
The mechanism of action of L-Tyrosine,O-(1,1-dimethylethyl)-N-[(phenylmethoxy)carbonyl]-,ethyl ester involves its interaction with specific molecular targets and pathways. The ester group can be hydrolyzed to release L-tyrosine, which then participates in protein synthesis and other metabolic processes. The protective groups in the compound can also influence its reactivity and interactions with other molecules.
相似化合物的比较
Similar Compounds
L-Tyrosine, O-methyl-, 1,1-dimethylethyl ester: A similar compound with a methyl ester group instead of an ethyl ester group.
Uniqueness
L-Tyrosine,O-(1,1-dimethylethyl)-N-[(phenylmethoxy)carbonyl]-,ethyl ester is unique due to its specific ester and protective groups, which can influence its reactivity and applications in organic synthesis. The presence of the phenylmethoxycarbonyl group provides additional stability and can be selectively removed under specific conditions, making it a versatile intermediate in various chemical reactions.
属性
分子式 |
C23H29NO5 |
|---|---|
分子量 |
399.5 g/mol |
IUPAC 名称 |
ethyl (2S)-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]-2-(phenylmethoxycarbonylamino)propanoate |
InChI |
InChI=1S/C23H29NO5/c1-5-27-21(25)20(24-22(26)28-16-18-9-7-6-8-10-18)15-17-11-13-19(14-12-17)29-23(2,3)4/h6-14,20H,5,15-16H2,1-4H3,(H,24,26)/t20-/m0/s1 |
InChI 键 |
NLKZJPKBXYLOAU-FQEVSTJZSA-N |
手性 SMILES |
CCOC(=O)[C@H](CC1=CC=C(C=C1)OC(C)(C)C)NC(=O)OCC2=CC=CC=C2 |
规范 SMILES |
CCOC(=O)C(CC1=CC=C(C=C1)OC(C)(C)C)NC(=O)OCC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


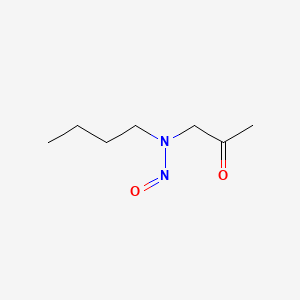

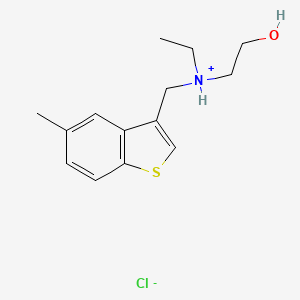

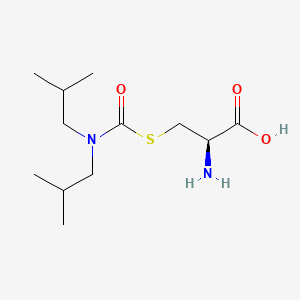
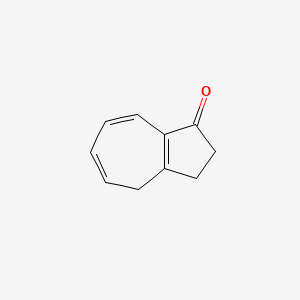

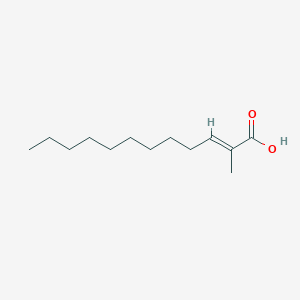
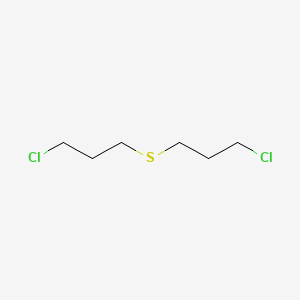
![Hexadecanamide, N-[3-[bis(2-hydroxyethyl)oxidoamino]propyl]-](/img/structure/B13762121.png)
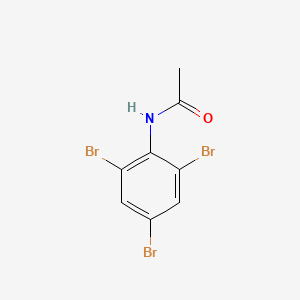
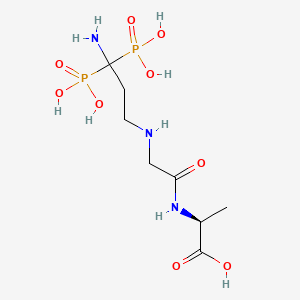
![1-Butene, 2-methyl-4-[(3-methyl-2-butenyl)oxy]-](/img/structure/B13762132.png)

